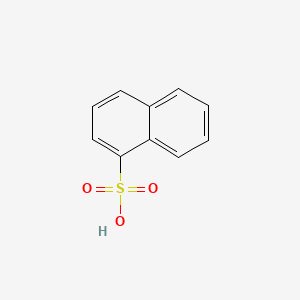

1-Naphthalenesulfonic acid

描述

属性

IUPAC Name |

naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048033 | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SJH61WM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthalenesulfonic acid chemical properties and structure

An In-depth Technical Guide to 1-Naphthalenesulfonic Acid: Chemical Properties and Structure

Introduction

This compound, with the chemical formula C₁₀H₈O₃S, is a significant organic compound utilized primarily as an intermediate in the synthesis of dyes and other organic compounds.[1][2] It is one of two monosulfonic acids derived from naphthalene, the other being the more stable 2-naphthalenesulfonic acid.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a naphthalene ring substituted with a sulfonic acid group at the alpha (position 1). This structure imparts its characteristic acidic and aromatic properties.

| Identifier | Value |

| Molecular Formula | C₁₀H₈O₃S[1][3][4][5] |

| Molecular Weight | 208.23 g/mol [1] |

| CAS Number | 85-47-2[1][4][5] |

| SMILES String | O=S(=O)(O)c1cccc2ccccc12[6] |

| InChI Key | PSZYNBSKGUBXEH-UHFFFAOYSA-N[1][4][5] |

| Synonyms | alpha-Naphthalenesulfonic acid, Naphthalene-1-sulfonic acid[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is typically available as a colorless, water-soluble solid, often in its dihydrate form (C₁₀H₇SO₃H·2H₂O).[1]

| Property | Value |

| Appearance | Grey fine crystalline powder or prismatic white crystals.[7][8] |

| Melting Point | 77-79 °C (lit.)[7][8], 139–140 °C (anhydrous)[1][8], 90 °C (dihydrate)[8][9] |

| Boiling Point | 317.43°C (rough estimate)[2][8] |

| pKa | 0.17 ± 0.10 (Predicted)[2][7] |

| Water Solubility | Freely soluble.[1][2][8] |

| Solubility in other solvents | Alcohol: freely soluble; Diethyl ether: slightly soluble.[2][8] |

| Density | 1.3797 g/cm³ (rough estimate)[2][8] |

| Flash Point | 380.2°C[2][8] |

| Vapor Pressure | 7.23E-21 mmHg at 25°C[2][8] |

Chemical Reactivity

This compound exhibits reactivity characteristic of both aromatic sulfonic acids and the naphthalene ring system.

-

Hydrolysis: Upon heating with dilute aqueous acid, it can revert to naphthalene.[1]

-

Fusion with Alkali: Fusion with sodium hydroxide followed by acidification yields 1-naphthol, a key reaction for producing this important intermediate.[1]

-

Further Sulfonation: It can be further sulfonated to give 1,5-naphthalenedisulfonic acid.[1]

-

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct sulfonation of naphthalene.

Method 1: Sulfonation with Sulfuric Acid [10]

-

Naphthalene is stirred with sulfuric acid at approximately 50°C until the naphthalene completely dissolves, forming the sulfonic acid.

-

The resulting solution is then diluted with water.

-

The solution is partially neutralized with sodium bicarbonate.

-

The product is salted out by adding sodium chloride at the boiling point, which causes fine crystals of sodium 1-naphthalenesulfonate to separate.

-

The crystals are then filtered off and dried.

Method 2: Sulfonation in the Presence of Acetic Anhydride [11]

-

Naphthalene (1 mole) is dissolved in acetic anhydride (1.5 moles).

-

100% sulfuric acid (1 mole) is added to the solution over 95 minutes while the temperature is gradually increased from 30°C to 45°C.

-

The sulfonation is continued at 45°C for an additional 45 minutes.

Analysis of Naphthalenesulfonic Acids

A procedure for the simultaneous determination of various naphthalenesulfonates, including 1-naphthalenesulfonate, from saline solutions involves ion-pair high-performance liquid chromatography (HPLC) with fluorescence detection following solid-phase extraction.[12] This method allows for the baseline separation of multiple naphthalenesulfonate isomers.[12]

Visualizations

The following diagrams illustrate the structural relationships and a typical synthesis workflow for this compound.

References

- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H8O3S | CID 6812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 85-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 85-47-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound [drugfuture.com]

- 10. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Mechanism of 1-Naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 1-naphthalenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals. The document details the underlying principles of kinetic and thermodynamic control, experimental protocols for its synthesis, and quantitative data to support reproducible results.

Introduction

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction that demonstrates the principles of kinetic versus thermodynamic product control. The reaction's outcome is highly dependent on the temperature at which it is conducted. At lower temperatures, the formation of this compound is favored (kinetic control), while at higher temperatures, the more stable 2-naphthalenesulfonic acid is the predominant product (thermodynamic control). This guide will focus on the synthesis of the kinetically favored 1-isomer.

Reaction Mechanism and Theory

The sulfonation of naphthalene proceeds through an electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃), is generated in situ from concentrated sulfuric acid.

The reaction is reversible, which is a key factor in the temperature-dependent product distribution.

Kinetic vs. Thermodynamic Control:

-

Kinetic Control (Low Temperature): At lower temperatures (typically below 60°C), the reaction is under kinetic control. The activation energy for the formation of the intermediate leading to this compound is lower than that for the 2-isomer. This is because the attack at the alpha (C1) position results in a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the adjacent ring is preserved in more resonance structures.[1] Consequently, this compound is formed faster at lower temperatures.[2][3]

-

Thermodynamic Control (High Temperature): At higher temperatures (typically above 160°C), the reaction is under thermodynamic control.[3] While this compound is formed faster, it is less stable than 2-naphthalenesulfonic acid due to steric hindrance between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position.[1][4] The increased thermal energy allows the less stable 1-isomer to revert to naphthalene, which can then be sulfonated to the more stable 2-isomer. Over time, the reaction equilibrium shifts to favor the thermodynamically more stable product.

Quantitative Data

The product distribution of the sulfonation of naphthalene is significantly influenced by reaction temperature and the concentration of sulfuric acid.

| Temperature (°C) | Predominant Isomer | Isomer Ratio (1-isomer : 2-isomer) | Reference |

| < 60 | This compound | High (exact ratio depends on specific conditions) | [2] |

| 160 | 2-Naphthalenesulfonic acid | Low (favors 2-isomer) | [3] |

Experimental Protocols

Synthesis of this compound (Kinetic Control)

This protocol is adapted from established laboratory procedures for the low-temperature sulfonation of naphthalene.

Materials:

-

Naphthalene (50 g, powdered)

-

Concentrated Sulfuric Acid (92%, 50 mL)

-

Sodium Bicarbonate

-

Sodium Chloride

-

Deionized Water

-

Ice

Equipment:

-

1000 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Water bath

-

Beakers

-

Buchner funnel and filter flask

-

Drying oven

Procedure:

-

Place 50 g of powdered naphthalene into a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Place the flask in a water bath maintained at approximately 45°C.

-

Begin stirring the naphthalene.

-

Slowly add 50 mL of 92% sulfuric acid to the flask from an addition funnel.

-

Maintain the reaction temperature below 60°C. The naphthalene will slowly dissolve.

-

Continue stirring the mixture for approximately 4 hours after the naphthalene has completely dissolved.[2]

-

After the reaction is complete, carefully pour the reaction mixture into 400 mL of cold water in a large beaker.

-

Rinse the reaction flask with a small amount of water and add the washings to the beaker.

-

Filter the solution to remove any unreacted naphthalene.

-

Slowly and carefully neutralize the solution with sodium bicarbonate in small portions until effervescence ceases.

-

Add sodium chloride to the solution to salt out the sodium 1-naphthalenesulfonate.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the product with a cold, saturated sodium chloride solution.

-

Dry the product in a drying oven at 100°C.

Purification of this compound

The crude sodium 1-naphthalenesulfonate can be further purified by recrystallization from a hot, saturated aqueous solution.

Visualizations

Reaction Mechanism

References

The Dawn of Aromatic Chemistry: A Technical Guide to the Discovery and History of Naphthalenesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of naphthalenesulfonic acids, pivotal intermediates in the advancement of synthetic chemistry. From their origins in the burgeoning coal tar industry to their crucial role in the synthesis of azo dyes and modern applications, this document details the key scientific milestones, experimental protocols, and quantitative data that underpin our understanding of these versatile compounds.

From Coal Tar to Crystalline Marvel: The Discovery of Naphthalene

The story of naphthalenesulfonic acids begins with the isolation of their parent molecule, naphthalene. In the early 1820s, two independent reports described a pungent, white solid obtained from the distillation of coal tar.[1] In 1821, John Kidd collated these findings, detailing the properties and production of this new substance, which he named "naphthaline" from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[1] The empirical formula of naphthalene, C₁₀H₈, was determined by the renowned Michael Faraday in 1826.[1][2][3] However, its structure as two fused benzene rings was not proposed until 1866 by Emil Erlenmeyer and later confirmed by Carl Gräbe.[2][3]

The Rise of Synthetic Dyes and the Birth of Naphthalenesulfonic Acids

The mid-19th century witnessed the birth of the synthetic dye industry, a period of intense chemical innovation. The first synthesis of a naphthalenesulfonic acid is rooted in this era, emerging from the extensive investigation into the chemical constituents of coal tar in the late 19th century.[4] While the exact discoverer is not precisely documented, the burgeoning demand for new and vibrant colorants for textiles was the primary driver for its production.[4] Naphthalenesulfonic acids proved to be invaluable intermediates in the synthesis of a vast array of azo dyes.[4]

Azo dyes, characterized by the -N=N- functional group, are synthesized through a diazotization-coupling reaction.[5] Naphthalenesulfonic acids and their derivatives serve as crucial coupling components, their reactivity and solubility influenced by the number and position of the sulfonate groups on the naphthalene ring.[2] The synthesis of these dyes played a pivotal role in the expansion of industrial organic chemistry.[5][6]

The Sulfonation of Naphthalene: A Tale of Two Isomers

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.[1] The reaction is reversible, a key factor in determining the isomeric product distribution.[1]

-

Kinetic Control (Low Temperature): At lower temperatures (typically below 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (the α-isomer).[7] The transition state leading to the 1-isomer is lower in energy, allowing it to form faster.[1]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160-166°C), the reaction is under thermodynamic control.[5] The more stable isomer, naphthalene-2-sulfonic acid (the β-isomer), is the major product.[5][8] The 1-isomer is less stable due to steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position.[1] Given enough energy (higher temperature), the kinetically favored 1-isomer can revert to naphthalene and then form the more stable 2-isomer.[1]

This temperature-dependent selectivity is a cornerstone of naphthalene chemistry, allowing for the targeted synthesis of specific isomers for different applications.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for naphthalene and its monosulfonic acid derivatives.

Table 1: Physicochemical Properties of Naphthalene

| Property | Value |

| Chemical Formula | C₁₀H₈[2][9] |

| Molar Mass | 128.17 g·mol⁻¹[3] |

| Appearance | White crystalline solid[2][3] |

| Melting Point | 80.26 °C[3] |

| Boiling Point | 217.97 °C[3] |

| Solubility in Water | 31.6 mg/L at 25 °C[2][3] |

Table 2: Properties of Naphthalenesulfonic Acid Isomers

| Property | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid |

| Chemical Formula | C₁₀H₈O₃S[10] | C₁₀H₈O₃S[8] |

| Molar Mass | 208.23 g·mol⁻¹[10] | 208.23 g·mol⁻¹[8] |

| Appearance | Colorless, water-soluble solid[10] | Colorless, water-soluble solid[8] |

| Common Hydrates | Dihydrate[10] | Mono- and trihydrates[8] |

Experimental Protocols

The following are representative experimental protocols for the sulfonation of naphthalene and the separation of its isomers, based on historical and modern laboratory practices.

Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Control)

Objective: To synthesize naphthalene-1-sulfonic acid as the predominant isomer.

Methodology:

-

In a flask equipped with a mechanical stirrer and a thermometer, place 50g of powdered naphthalene.[7]

-

Slowly add 50 mL of 92% sulfuric acid while stirring.[7]

-

Maintain the reaction temperature below 60°C, using a water bath for cooling as the reaction is exothermic.[7]

-

Continue stirring until all the naphthalene has dissolved, which may take several hours.[7]

-

Pour the reaction mixture into 400 mL of cold water.[7]

-

Filter the solution to remove any unreacted naphthalene.[7]

-

The aqueous solution contains primarily naphthalene-1-sulfonic acid.

Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Control)

Objective: To synthesize naphthalene-2-sulfonic acid as the predominant isomer.

Methodology:

-

Add molten naphthalene to 98% sulfuric acid that has been preheated to 160°C. A common mass ratio of industrial naphthalene to concentrated sulfuric acid is 1:1 to 1:1.3.[11]

-

Maintain the reaction temperature at 160-166°C for a period of 2-3 hours with stirring.[5][11]

-

During this time, the initially formed naphthalene-1-sulfonic acid isomerizes to the more stable naphthalene-2-sulfonic acid.

-

To facilitate the removal of any remaining 1-isomer, a small amount of water can be added to hydrolytically cleave the less stable isomer back to naphthalene, which can then be removed by steam distillation.[5][12]

Separation of Naphthalenesulfonic Acid Isomers

Objective: To separate the 1- and 2-isomers of naphthalenesulfonic acid.

Methodology: High-performance liquid chromatography (HPLC) is a modern and effective method for the separation and quantification of naphthalenesulfonic acid isomers.[4]

-

Sample Preparation: The sulfonation reaction mixture is diluted with water.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly employed.[4]

-

Mobile Phase: The mobile phase often contains an aqueous solution with additives such as cyclodextrins or strong electrolytes to improve the separation of the isomers.[4]

-

Detection: A UV detector is typically used for the detection of the separated isomers.

Historically, fractional crystallization of the salts of the sulfonic acids was used for separation. For example, the ortho-toluidine salt of 1-naphthalenesulfonic acid is less soluble and can be selectively precipitated.[3]

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the chemistry of naphthalenesulfonic acids.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. nbinno.com [nbinno.com]

- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 4. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound [webbook.nist.gov]

- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Naphthalenesulfonic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-naphthalenesulfonic acid, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. This document details its solubility in various common solvents, provides a robust experimental protocol for solubility determination, and outlines the analytical techniques for quantification.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is a critical determinant of a compound's behavior in various applications, influencing reaction kinetics, bioavailability, and formulation stability. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is fundamental to designing effective delivery systems and ensuring consistent performance.

Solubility Profile of this compound

This compound (C₁₀H₈O₃S) is a colorless, water-soluble solid.[1] Its solubility is primarily dictated by the polar sulfonic acid group, which readily interacts with polar solvents. Based on available literature, the solubility of this compound can be qualitatively summarized as follows.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility | Reference |

| Water | Freely Soluble | [2][3][4] |

| Alcohol (Methanol, Ethanol) | Freely Soluble | [2][3] |

| Diethyl Ether | Slightly Soluble | [2] |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8] This protocol provides a reliable and reproducible means of establishing the saturation point of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., water, ethanol, methanol, diethyl ether), analytical grade

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis. The filtered solution may need to be accurately diluted with the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Quantification

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and common method for quantifying compounds that absorb ultraviolet or visible light.[9][10][11] this compound exhibits strong UV absorbance due to its aromatic naphthalene ring.

-

Wavelength Selection: The UV spectrum of this compound should be scanned to determine the wavelength of maximum absorbance (λmax).[12] This wavelength is then used for quantification to ensure maximum sensitivity and adherence to Beer's Law.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The absorbance of the diluted filtrate from the solubility experiment is measured, and its concentration is determined by interpolating from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful when dealing with complex matrices or for verifying the purity of the dissolved compound.[13][14][15][16][17]

-

Method Development: A suitable HPLC method involves selecting the appropriate column (e.g., a reverse-phase C18 column), mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid), and detector (e.g., a UV detector set at the λmax of this compound).[13][14]

-

Calibration and Analysis: Similar to UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the sample from the solubility experiment is then determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 85-47-2 [m.chemicalbook.com]

- 4. This compound | CAS#:85-47-2 | Chemsrc [chemsrc.com]

- 5. enamine.net [enamine.net]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. Separation of this compound, 5-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Separation of this compound, 3-hydroxy-7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 16. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, UV-Vis) of 1-Naphthalenesulfonic acid

An In-depth Technical Guide to the Spectroscopic Data of 1-Naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals. A comprehensive understanding of its spectroscopic properties is essential for quality control, structural confirmation, and in-process monitoring. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. It includes quantitative data, detailed experimental methodologies, and visual representations of analytical workflows to support research and development activities.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| 8.836 | H-8 | DMSO-d6[1] |

| 7.995 | H-5 | DMSO-d6[1] |

| 7.920 | H-2 or H-4 | DMSO-d6[1] |

| 7.550 | H-6 or H-7 | DMSO-d6[1] |

| 7.520 | H-6 or H-7 | DMSO-d6[1] |

| 7.469 | H-3 | DMSO-d6[1] |

| 5.760 | H-2 or H-4 | DMSO-d6[1] |

Note: Assignments are based on typical naphthalene substitution patterns and may require 2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data of this compound

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[4] |

| 1600-1585 | Medium | Aromatic C=C Stretch[4] |

| 1500-1400 | Medium | Aromatic C=C Stretch[4] |

| ~1250-1120 | Strong | Asymmetric SO2 Stretch |

| ~1080-1010 | Strong | Symmetric SO2 Stretch |

| ~700-600 | Strong | C-S Stretch |

| 900-675 | Strong | C-H Out-of-Plane Bending[5] |

Note: This table is based on characteristic absorption peaks for aromatic sulfonic acids. Specific peak positions can be found in spectral databases such as NIST and SpectraBase.[6][7]

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~220-230 | Not specified | Not specified |

| ~280-290 | Not specified | Not specified |

Note: Naphthalene derivatives exhibit characteristic UV absorption due to π-π electronic transitions in the aromatic system. The exact λmax and molar absorptivity can be influenced by the solvent.[8][9] The NIST Chemistry WebBook provides a digitized UV/Visible spectrum for this compound.[8]*

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1H and 13C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound (analytical grade)

-

Deuterated solvent (e.g., DMSO-d6)

-

High-precision NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Internal standard (e.g., TMS), if required by the experimental setup

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.8 mL of DMSO-d6 in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into an NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

13C NMR: Acquire the proton-decoupled 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for 1H and ~39.52 ppm for 13C).[10]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR)-FTIR.

Materials and Equipment:

-

This compound (solid)

-

FTIR spectrometer equipped with a diamond or germanium ATR accessory

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 over a range of 4000-400 cm-1.

-

Data Analysis and Cleaning: The resulting spectrum is analyzed for characteristic absorption bands. After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

-

UV-Vis spectrophotometer (double-beam recommended)

-

Matched pair of quartz cuvettes (1 cm path length)

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a series of dilutions to obtain solutions with absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the sample holder and acquire the UV-Vis spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationships in Structural Elucidation

Caption: Logical flow from data acquisition to structural confirmation for this compound.

References

- 1. This compound(85-47-2) 1H NMR [m.chemicalbook.com]

- 2. This compound(85-47-2) 13C NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. scienceopen.com [scienceopen.com]

In-Depth Technical Guide: Health and Safety Considerations for 1-Naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1-Naphthalenesulfonic acid, a compound utilized in various industrial and research applications. This document synthesizes available toxicological data, outlines established experimental protocols for safety assessment, and details essential handling and emergency procedures to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. It is crucial to understand its hazard profile to implement appropriate safety measures.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1C. Causes severe skin burns and eye damage.[1] The corrosive nature of this acidic compound can lead to irreversible skin damage, including visible necrosis through the epidermis and into the dermis.[1]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1] Direct contact can result in chemical burns to the eye, potentially causing severe and permanent damage.[2]

-

Corrosive to Metals: Category 1. May be corrosive to metals.[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited. Much of the available information is qualitative or derived from related compounds.

Acute Toxicity

No specific LD50 values for oral, dermal, or inhalation exposure to this compound have been identified in the reviewed literature. However, for a related compound, naphthalenesulfonic acid polymer with formaldehyde, sodium salt, an acute oral LD50 of 3400 mg/kg has been reported in mice.[3] For another related substance, 5-amino-1-naphthalenesulfonic acid, the oral LD50 in rats is greater than 5 g/kg.[4]

Irritation and Corrosivity

Skin Irritation/Corrosion: this compound is classified as causing severe skin burns.[1] Contact with acidic corrosives can lead to pain and deep burns that may heal slowly and result in scar tissue formation.[2] The presence of moisture on the skin can exacerbate the corrosive effects.[2]

Eye Irritation/Corrosion: The substance is categorized as causing serious eye damage.[1] Direct eye contact with acidic corrosives can cause pain, tearing, light sensitivity, and burns. While mild epithelial burns may heal, more severe exposures can lead to permanent damage.[2]

Sensitization

There is evidence to suggest that this compound may be a skin sensitizer.[2] Repeated or prolonged contact may lead to allergic contact dermatitis in some individuals.

Other Toxicological Endpoints

-

Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[1]

-

Carcinogenicity: Shall not be classified as carcinogenic.[1]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[1]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Shall not be classified as a specific target organ toxicant for single or repeated exposure.[1]

Experimental Protocols

Skin Corrosion/Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to produce irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Serious Eye Damage/Irritation (OECD Guideline 405)

This test assesses the potential of a substance to produce serious, irreversible damage or irritation to the eye.

Methodology:

-

Test Animal: Healthy, adult albino rabbits are used.

-

Pre-examination: Both eyes of the animal are examined for any pre-existing irritation or defects.

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored using a standardized system.

-

Duration: The observation period can be extended up to 21 days to assess the reversibility of the effects.

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

-

First Aid Measures

In case of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep containers tightly closed. The substance is corrosive to metals, so appropriate storage containers should be used.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical flow of mitigating the hazards associated with this compound, from understanding the inherent risks to implementing control measures and being prepared for emergencies.

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted for any specific use of this compound in a research or manufacturing setting. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Stability and Storage of 1-Naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Naphthalenesulfonic acid. Understanding the chemical and physical stability of this compound is critical for its effective use in research, development, and manufacturing. This document details its intrinsic stability profile, including thermal, hydrolytic, oxidative, and photolytic sensitivities, and provides recommended experimental protocols for stability assessment.

Physicochemical Properties and Intrinsic Stability

This compound (CAS No: 85-47-2) is a colorless, water-soluble solid, often available as a dihydrate. It is generally stable under normal temperatures and pressures. However, its stability can be compromised by exposure to high temperatures, extreme pH conditions, oxidizing agents, and light.

Thermal Stability

In aqueous solutions under geothermal conditions, this compound has been observed to be less stable than its 2-isomer. At temperatures of 300°C and above, it undergoes disproportionation to form naphthalene, 1-naphthol, and 2-naphthol[1]. The presence of dissolved salts can slow down the rate of decomposition[1].

Hydrolytic Stability

As a sulfonic acid, this compound is susceptible to degradation under certain hydrolytic conditions, particularly at elevated temperatures. Forced degradation studies are essential to fully characterize its behavior across a range of pH values.

Oxidative Stability

Exposure to oxidizing agents can lead to the degradation of this compound. The naphthalene ring system is susceptible to oxidation, which can result in the formation of various degradation products.

Photostability

Aromatic compounds like this compound can be sensitive to light. Photodegradation can occur upon exposure to UV and visible light, leading to the formation of photoproducts.

Quantitative Stability Data

The following table summarizes the key quantitative data related to the stability of this compound.

| Parameter | Value/Observation | Conditions | Reference |

| Melting Point | 77-79 °C | Standard | Generic SDS |

| Thermal Decomposition (Aqueous) | Disproportionates to naphthalene and naphthols | ≥ 300°C | [1] |

| Forced Degradation (General) | Target degradation of 5-20% for method validation | Acid, base, oxidation, heat, light | [2][3] |

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Temperature: Store in a cool, dry place.

-

Container: Keep in a tightly closed, corrosion-resistant container.

-

Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to minimize oxidation and moisture absorption.

-

Light Exposure: Protect from light.

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and alkaline materials.

Degradation Pathways

The degradation of this compound can be initiated by several environmental factors, leading to various degradation products. The logical relationship between these factors and the resulting degradation is illustrated below.

Caption: Degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Detailed Methodologies

5.2.1. Acid and Base Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.

-

Incubation: Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) and collect samples at various time points.

-

Neutralization: Neutralize the acid-stressed samples with a corresponding amount of base, and the base-stressed samples with a corresponding amount of acid.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

5.2.2. Oxidative Degradation

-

Preparation: Prepare a stock solution of this compound.

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Store the solution at room temperature and collect samples at various time points.

-

Analysis: Analyze the samples by HPLC.

5.2.3. Thermal Degradation

-

Solid State: Place the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.

-

Solution State: Heat a solution of this compound at a specified temperature.

-

Analysis: Dissolve the solid samples in a suitable solvent before analysis by HPLC. Analyze the solution samples directly.

5.2.4. Photostability

-

Exposure: Expose the solid or a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.

-

Control: Protect a control sample from light with aluminum foil and store it under the same conditions.

-

Analysis: Analyze the exposed and control samples by HPLC.

Analytical Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation by heat, extreme pH, oxidizing agents, and light. A thorough understanding of its stability profile through forced degradation studies is essential for ensuring its quality and performance in research and development applications. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment.

References

Methodological & Application

Application Notes and Protocols: 1-Naphthalenesulfonic Acid Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-naphthalenesulfonic acid, particularly 8-anilino-1-naphthalenesulfonic acid (ANS), are versatile fluorescent probes widely employed in biochemical and pharmaceutical research.[1][2] These molecules are valued for their sensitivity to the local microenvironment, exhibiting significant changes in their fluorescent properties—such as emission wavelength, quantum yield, and lifetime—upon binding to macromolecules like proteins.[3] This solvatochromic nature makes them powerful tools for elucidating protein structure, dynamics, and interactions.[3] In aqueous solutions, ANS typically displays weak fluorescence. However, upon binding to hydrophobic regions on the surface or within a protein, it is shielded from the polar aqueous environment, leading to a substantial increase in fluorescence quantum yield and often a blue shift in the emission maximum.[3] This document provides detailed application notes and protocols for utilizing this compound-based probes in various research applications.

Principle of Fluorescence

The fluorescence of ANS is highly dependent on the polarity of its surroundings.[3] In a polar environment like water, the excited state of the ANS molecule can be quenched through interactions with water molecules, resulting in low fluorescence. When ANS binds to a nonpolar, hydrophobic region of a protein, this quenching effect is diminished.[4] This shielding from the polar solvent leads to an increase in fluorescence intensity and a shift of the emission maximum to a shorter wavelength (a "blue shift").[3] The magnitude of this fluorescence enhancement and the extent of the blue shift provide valuable information about the hydrophobicity and accessibility of the binding site.[3]

The interaction is not solely based on hydrophobic interactions. Electrostatic forces, specifically the formation of ion pairs between the sulfonate group of ANS and cationic residues on the protein, can also play a significant role in the binding process.[5][6]

Applications

The unique fluorescent properties of ANS make it a valuable tool in a variety of applications:

-

Characterization of Protein Folding and Conformational Changes: ANS is widely used to study protein folding intermediates, often referred to as "molten globule" states, which expose hydrophobic clusters that are typically buried in the native protein structure.[2][7] The binding of ANS to these exposed hydrophobic patches results in a significant increase in fluorescence, allowing researchers to monitor the folding process and identify intermediate states.[2]

-

Determination of Protein Surface Hydrophobicity: The fluorescence intensity of ANS in the presence of a protein is directly related to the number and accessibility of hydrophobic binding sites on the protein's surface.[2][8] This allows for the quantification and comparison of the surface hydrophobicity of different proteins or the same protein under different conditions.

-

Analysis of Ligand Binding and Drug Interactions: ANS can be used in competitive binding assays to study the interaction of non-fluorescent ligands or drugs with proteins.[9][10] A ligand that displaces ANS from its binding site will cause a decrease in fluorescence, which can be used to determine the binding affinity of the ligand.[9]

-

Detection of Metal Ions: Naphthalene-based fluorescent probes, including derivatives of this compound, have been developed for the detection of various metal ions such as Al³⁺, Fe³⁺, and Cu²⁺.[11][12] The binding of a metal ion to a specifically designed probe can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of 8-anilino-1-naphthalenesulfonic acid (ANS) as a fluorescent probe.

| Parameter | Value | Analyte/System | Reference |

| Excitation Wavelength (λex) | ~370 - 390 nm | Protein Studies | [2][13] |

| Emission Wavelength (λem) in Water | ~515 - 520 nm | - | [14] |

| Emission Wavelength (λem) Bound to Protein | ~460 - 490 nm | Bovine Serum Albumin (BSA), Lysozyme | [5][14] |

| Affinity Constant (Ka) for AAG | 1.35 x 10⁶ M⁻¹ | Alpha-1-acid glycoprotein (AAG) | [9] |

| Affinity Constant (Ka) for HSA | 0.72 x 10⁶ M⁻¹ | Human Serum Albumin (HSA) | [9] |

| Binding Enthalpy (ΔH) for BSA | -22 kJ/mol (Site 1), -31 kJ/mol (Site 2) | Bovine Serum Albumin (BSA) | [15] |

| Binding Entropy (-TΔS) for BSA | -17 kJ/mol (Site 1), -0.6 kJ/mol (Site 2) | Bovine Serum Albumin (BSA) | [15] |

Experimental Protocols

Protocol 1: Determination of Protein Surface Hydrophobicity

This protocol describes a general method for assessing the surface hydrophobicity of a protein using ANS.

Materials:

-

8-anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in buffer)

-

Protein of interest

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of protein solutions of varying concentrations in the chosen buffer.

-

To a fixed volume of each protein solution in a cuvette, add a small aliquot of the ANS stock solution to a final concentration of, for example, 10 µM.[3] Mix gently by pipetting.

-

Incubate the samples for a short period (e.g., 5-10 minutes) at a constant temperature to allow for binding equilibrium to be reached.[3]

-

Measure the fluorescence intensity of each sample. Set the excitation wavelength to approximately 370-390 nm and record the emission spectrum from 400 nm to 600 nm.[2][13]

-

Record the wavelength of maximum emission (λmax) and the fluorescence intensity at this wavelength.

-

Plot the fluorescence intensity at λmax against the protein concentration. The initial slope of this plot is an index of the protein's surface hydrophobicity.

Protocol 2: Competitive Ligand Binding Assay

This protocol outlines a method to study the binding of a non-fluorescent ligand to a protein by observing its ability to displace ANS.

Materials:

-

ANS stock solution

-

Protein of interest

-

Non-fluorescent ligand of interest

-

Buffer solution

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution containing the protein and ANS at concentrations that give a significant and stable fluorescence signal. These concentrations should be optimized in preliminary experiments.

-

Record the baseline fluorescence spectrum of the protein-ANS complex.

-

Add increasing concentrations of the ligand to the cuvette containing the protein-ANS complex.[3]

-

After each addition of the ligand, incubate for a sufficient time to reach equilibrium and then record the fluorescence spectrum.

-

Monitor the decrease in fluorescence intensity at the emission maximum of the protein-ANS complex as a function of the ligand concentration.

-

Analyze the data to determine the binding affinity of the ligand for the protein, for example, by calculating the IC50 value (the concentration of ligand that causes a 50% reduction in ANS fluorescence).

Visualizations

Caption: Workflow for determining protein surface hydrophobicity using ANS.

Caption: Mechanism of ANS fluorescence enhancement and competitive displacement.

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of 1-Anilino-8-naphthalene Sulfonate as a Fluorescent Probe in the Investigation of Drug Interactions with Human Al… [ouci.dntb.gov.ua]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Naphthalenesulfonic Acid in Protein Binding Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Naphthalenesulfonic acid, particularly its derivative 8-anilino-1-naphthalenesulfonic acid (ANS), is a widely utilized fluorescent probe in the study of protein conformation and binding interactions.[1] ANS exhibits low fluorescence in aqueous environments but demonstrates a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic regions on the surface of proteins.[2][3][4][5][6] This property makes it an invaluable tool for characterizing hydrophobic binding pockets, monitoring conformational changes, studying protein folding and unfolding, and investigating ligand-protein interactions.[1][3][7] The binding of ANS to proteins is non-covalent and involves a combination of hydrophobic and electrostatic interactions.[3][8][9][10]

These application notes provide a comprehensive overview of the use of this compound (ANS) in protein binding studies, including detailed experimental protocols and quantitative data for common applications.

Key Applications:

-

Characterization of Hydrophobic Sites: ANS is extensively used to identify and characterize hydrophobic pockets on protein surfaces. The fluorescence enhancement upon binding provides a direct measure of the presence and accessibility of these sites.[4]

-

Monitoring Protein Folding and Unfolding: ANS is a sensitive probe for detecting partially folded intermediates, often referred to as "molten globule" states, which expose hydrophobic core regions that are typically buried in the native protein structure.[3][11]

-

Studying Ligand-Protein Interactions: By competing with or inducing conformational changes that alter ANS binding, the interaction of other ligands (e.g., drugs, small molecules) with a protein can be indirectly monitored.[12]

-

Assessing Protein Stability: Changes in ANS fluorescence can be used to monitor protein denaturation and assess stability under various conditions such as changes in temperature, pH, or the presence of denaturants.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the interaction of ANS with various proteins, primarily bovine serum albumin (BSA) and human serum albumin (HSA), which are common models in protein binding studies.

Table 1: Binding Affinity of ANS to Serum Albumins

| Protein | Method | Number of Binding Sites | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (µM) | Reference |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | ~5 | >10⁴ (for 4 sites), ~10⁴ (for 1 site) | - | [13] |

| Bovine Serum Albumin (BSA) | Isothermal Titration Calorimetry (ITC) | 1 (high-affinity) | 1-9 x 10⁵ | - | [8] |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1 | 0.72 x 10⁶ | - | [12] |

| Alpha-1-acid Glycoprotein (AAG) | Fluorescence Spectroscopy | 1 | 1.35 x 10⁶ | - | [12] |

| MurA | Fluorescence Spectroscopy | - | - | 40.8 ± 3.3 | [7] |

| Poly-Arginine | Fluorescence Spectroscopy | - | - | ~1700 | [14] |

| Poly-Lysine | Fluorescence Spectroscopy | - | - | ~2600 | [14] |

Table 2: Thermodynamic Parameters of ANS Binding to Bovine Serum Albumin (BSA)

| Binding Site | Method | Enthalpy Change (ΔH) (kJ/mol) | Entropic Term (-TΔS) (kJ/mol) | Reference |

| First Site | Isothermal Titration Calorimetry (ITC) | -22 | -17 | [15][16] |

| Second Site | Isothermal Titration Calorimetry (ITC) | -31 | -0.6 | [15][16] |

Experimental Protocols

Protocol 1: Characterization of Protein Hydrophobic Surfaces using ANS Fluorescence Spectroscopy

This protocol outlines the steps to characterize the exposure of hydrophobic sites on a protein using ANS.

Materials:

-

Protein of interest

-

8-anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in DMSO or water)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein of interest in the desired buffer at a final concentration of approximately 0.1 mg/mL.[17] It is crucial to ensure the protein solution is clear and free of aggregates.

-

Prepare a working solution of ANS by diluting the stock solution in the same buffer. The final concentration of ANS in the assay is typically in the micromolar range (e.g., 50 µM).[17]

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 350-380 nm.[18][19]

-

Record the emission spectrum from 400 nm to 600 nm.[17]

-

First, record the fluorescence spectrum of the buffer alone and the buffer containing ANS to serve as blanks.

-

Add the protein solution to a cuvette and record its intrinsic fluorescence spectrum (if any) in the same range.

-

Add the ANS working solution to the protein solution in the cuvette, mix gently, and incubate in the dark for 5 minutes to allow binding to reach equilibrium.[17]

-

Record the fluorescence emission spectrum of the protein-ANS complex.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer containing ANS from the spectrum of the protein-ANS complex to correct for background fluorescence.[17]

-

Analyze the resulting spectrum for an increase in fluorescence intensity and a blue shift in the emission maximum (typically around 470-480 nm) compared to free ANS (emission maximum ~520 nm).[2][7] The magnitude of the fluorescence enhancement and the extent of the blue shift are indicative of the degree of hydrophobicity of the binding sites.

-

Diagram: Workflow for ANS Fluorescence Spectroscopy

Caption: Workflow for characterizing protein hydrophobicity using ANS fluorescence.

Protocol 2: Determination of Binding Affinity by ANS Titration

This protocol describes how to determine the binding affinity (dissociation constant, Kd) of ANS to a protein through a titration experiment.

Materials:

-

Same as Protocol 1.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein at a fixed concentration (e.g., 1-5 µM) in the desired buffer.

-

Prepare a series of ANS solutions of increasing concentrations in the same buffer.

-

-

Titration and Measurement:

-

In a series of cuvettes or a microplate, add a fixed volume of the protein solution.

-

To each cuvette/well, add an increasing volume of the ANS stock solution to achieve a range of final ANS concentrations. Ensure the final protein concentration remains constant.

-

Incubate the mixtures in the dark for a sufficient time to reach equilibrium (e.g., 5-10 minutes).

-

Measure the fluorescence intensity at the emission maximum (determined from Protocol 1) for each sample, using an excitation wavelength of 350-380 nm.[18][19]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the protein-ANS complex and F₀ is the fluorescence of the protein alone) against the concentration of ANS.

-